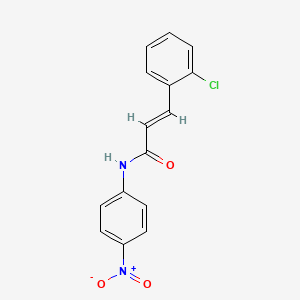![molecular formula C18H22N2O B3861459 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide](/img/structure/B3861459.png)
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide
Vue d'ensemble
Description
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide, also known as BPH-1358, is a cyclopropane-containing compound that has been studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and
Mécanisme D'action
The mechanism of action of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide involves the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and the inhibition of COX-2 by N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide leads to a reduction in inflammation. NF-κB is a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer cell growth, and the downregulation of NF-κB by N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide leads to a reduction in cancer cell growth.
Biochemical and Physiological Effects:
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has been shown to reduce tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide is its specificity towards COX-2 inhibition, which reduces the risk of side effects associated with non-specific COX inhibitors. N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has also shown promising results in various animal models, making it a potential candidate for further clinical studies. However, one of the limitations of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the potential use of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide in combination with other anti-cancer drugs for enhanced efficacy. Additionally, the study of the pharmacokinetics and pharmacodynamics of N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide in animal models and humans is necessary for further clinical development.
Applications De Recherche Scientifique
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(17-10-16(17)13-4-2-1-3-5-13)20-19-11-15-9-12-6-7-14(15)8-12/h1-5,11-12,14-17H,6-10H2,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMNKZQJBDATR-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C=NNC(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC1CC2/C=N/NC(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



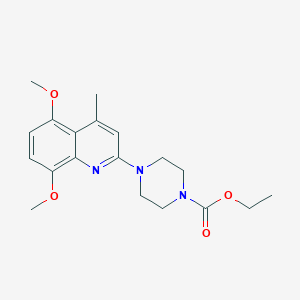
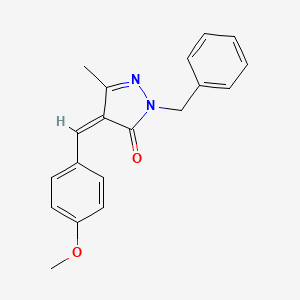
![ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate](/img/structure/B3861405.png)
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3861418.png)

![2-(2,4-dichlorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3861426.png)
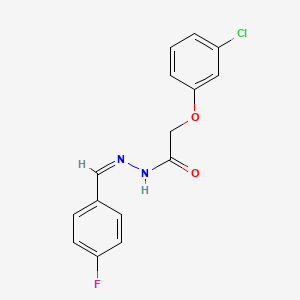
![N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide](/img/structure/B3861437.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861438.png)
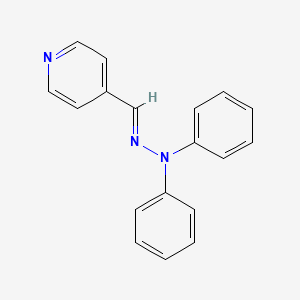
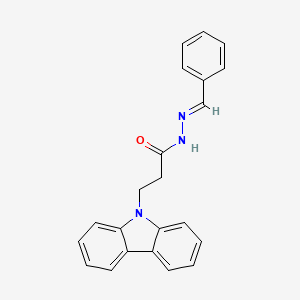
![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[2-(ethylthio)ethyl]pyridazin-3(2H)-one](/img/structure/B3861451.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861465.png)
